molecular formula C28H34N4O11 B12611221 benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid CAS No. 647013-75-0

benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid

Cat. No.: B12611221
CAS No.: 647013-75-0
M. Wt: 602.6 g/mol
InChI Key: IZNGGZNFOCFCIT-QITMJYCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which includes both an amino group and a carboxylate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

647013-75-0

Molecular Formula

C28H34N4O11

Molecular Weight

602.6 g/mol

IUPAC Name

benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/2C12H14N2O3.C4H6O5/c2*13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h2*1-5,10H,6-8,13H2;2,5H,1H2,(H,6,7)(H,8,9)/t2*10-;2-/m000/s1

InChI Key

IZNGGZNFOCFCIT-QITMJYCNSA-N

Isomeric SMILES

C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.